![molecular formula C21H13Cl3N2O B2578330 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile CAS No. 338786-73-5](/img/structure/B2578330.png)
2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains multiple chlorophenyl groups, which are benzene rings with chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrole ring and multiple chlorophenyl groups. The presence of these groups would likely influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound’s structure, it’s difficult to predict its properties without specific data .科学的研究の応用
Impact on Aquatic Environments
Research assessing the emission of organochlorine compounds, including chlorophenols and their derivatives, has shown moderate toxic effects to mammalian and aquatic life. The persistence of these compounds in aquatic environments can vary, potentially leading to bioaccumulation, although generally expected to be low. Notably, chlorophenols exhibit strong organoleptic effects, highlighting the importance of understanding their environmental fate and interactions (K. Krijgsheld & A. D. Gen, 1986).
Isomeric Composition and Environmental Processes
The isomeric composition of organic pollutants, including DDT isomers and their metabolites, can significantly influence their environmental behavior. Studies have highlighted the need for isomer-specific analysis to understand their environmental fate, stability, and potential bioaccumulation in aquatic organisms. This research underscores the complexity of pollutant interactions within ecosystems and the need for detailed chemical characterization (M. Ricking & J. Schwarzbauer, 2012).
Mechanisms of Toxicity
Acrylonitrile and related compounds have been studied for their carcinogenic potential and impact on human health. Epidemiological evidence suggests varying degrees of risk associated with exposure to reactive chemicals like acrylonitrile, emphasizing the need for continued research to understand their mechanisms of toxicity and potential risks to human health (A. Blair & N. Kazerouni, 1997).
Sorption and Environmental Retention
The sorption behavior of phenoxy herbicides, including compounds related to the chemical structure of interest, has been extensively reviewed. These studies provide insights into how environmental parameters such as pH and organic matter content influence the retention and mobility of these compounds in soil and aquatic environments. Understanding sorption mechanisms is crucial for assessing environmental risk and developing mitigation strategies (D. Werner, J. Garratt, & G. Pigott, 2012).
Wastewater Treatment and Removal Efficiency
The pesticide production industry generates wastewater containing toxic pollutants, including dichlorophenol compounds. Studies focusing on treatment options have shown that biological processes and granular activated carbon can effectively remove a significant portion of these contaminants. This research highlights the importance of advanced treatment technologies in mitigating the environmental impact of industrial wastewater (L. Goodwin et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O/c1-26-12-15(21(27)19-7-6-17(23)10-20(19)24)9-18(26)8-14(11-25)13-2-4-16(22)5-3-13/h2-10,12H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYIDJDBUZWBJ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

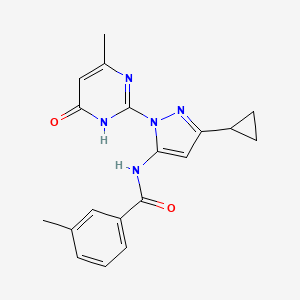
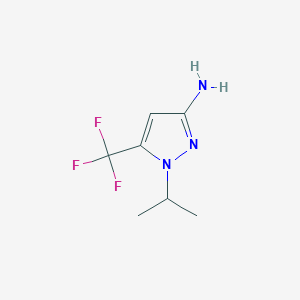

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)

![Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2578260.png)
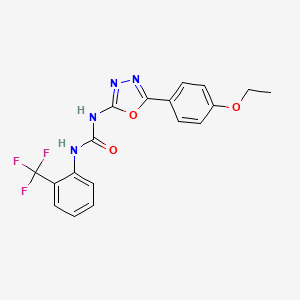
![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)
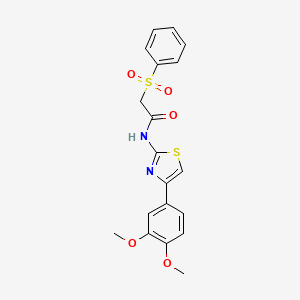
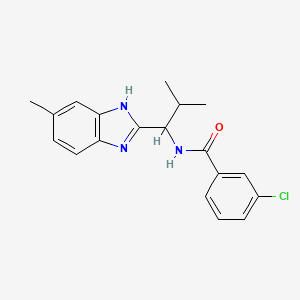

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
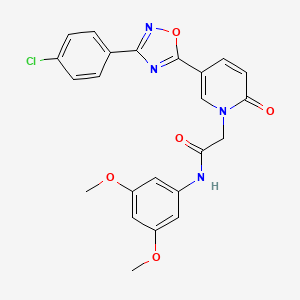
![N5-(3-chloro-4-methoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2578269.png)